6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate
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Overview
Description
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate typically involves multiple steps. One common method includes the initial formation of the coumarin core, followed by the introduction of the chloro and ethyl groups. The final step involves the attachment of the sulfonylamino and phenylacetate moieties. The reaction conditions often require the use of catalysts, solvents like dimethylformamide (DMF), and specific temperature controls .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .
Scientific Research Applications
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents.
Chlorophenylthiazolyl derivatives: These compounds have similar biological activities and are used in similar applications
Uniqueness
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H22ClNO6S |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C26H22ClNO6S/c1-3-17-13-24(29)33-22-15-23(21(27)14-20(17)22)34-26(30)25(18-7-5-4-6-8-18)28-35(31,32)19-11-9-16(2)10-12-19/h4-15,25,28H,3H2,1-2H3/t25-/m1/s1 |
InChI Key |
AVJGLSSMWKHGEI-RUZDIDTESA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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